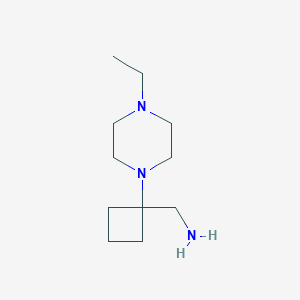

(1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine

Description

(1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine is a cyclobutane-derived amine featuring a 4-ethylpiperazine substituent at the 1-position of the cyclobutyl ring. Its structure combines the conformational rigidity of the cyclobutane ring with the hydrogen-bonding and solubility properties imparted by the ethylpiperazine moiety.

Properties

Molecular Formula |

C11H23N3 |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

[1-(4-ethylpiperazin-1-yl)cyclobutyl]methanamine |

InChI |

InChI=1S/C11H23N3/c1-2-13-6-8-14(9-7-13)11(10-12)4-3-5-11/h2-10,12H2,1H3 |

InChI Key |

BFSNCCIFFHBTTP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2(CCC2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine typically involves the reaction of cyclobutylmethanamine with 4-ethylpiperazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of (1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes . These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Piperazine Substituent Variations

Key compounds :

- (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine ()

- (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine ()

*Calculated based on molecular formula.

Analysis :

The ethyl group in the target compound balances steric bulk and lipophilicity compared to the smaller methyl and bulkier isopropyl groups. Methyl and isopropyl analogs show comparable synthetic yields (~64%) via similar routes (e.g., coupling with indole-phenylpiperidine scaffolds) . The ethyl substituent may optimize metabolic stability and target binding in drug design.

Cycloalkane Ring Modifications

Key compound : 1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine ()

However, the cyclobutane core in the target compound offers improved conformational stability for receptor interactions .

Aromatic vs. Heterocyclic Substituents

Key compound : 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine ()

Analysis :

The chlorophenyl derivative exhibits higher lipophilicity, making it suitable for membrane permeability in agrochemicals or materials science. In contrast, the ethylpiperazine group enhances solubility and hydrogen-bonding capacity, favoring pharmaceutical applications .

Pharmacological Analogs

Key compounds : Sibutramine-related chlorophenyl derivatives ()

| Compound | Structure | Relevance to Target Compound |

|---|---|---|

| Sibutramine Related Compound B | N-{1-[1-(3-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine | Demonstrates cyclobutane-amine scaffolds in CNS drugs |

| Sibutramine Related Compound D | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine | Highlights amine substituent effects on bioactivity |

Analysis : These derivatives underscore the importance of cyclobutylmethanamine cores in central nervous system (CNS) agents. The target compound’s ethylpiperazine group may reduce blood-brain barrier penetration compared to dimethylamine substituents, redirecting its utility toward peripheral targets .

Biological Activity

(1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a cyclobutyl moiety linked to an ethylpiperazine, which contributes to its unique pharmacological profile. The structural formula can be represented as follows:

This structure suggests the potential for interaction with various biological targets, particularly in the central nervous system and other receptor systems.

1. Pharmacological Effects

Research indicates that (1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its effects on various receptor systems, including:

- Cannabinoid Receptors : The compound shows promise as a selective inverse agonist for the cannabinoid receptor type 1 (CB1), which is linked to appetite regulation and obesity treatment. Its binding affinity was reported with a Ki value around 220 nM, indicating moderate selectivity over cannabinoid receptor type 2 (CB2) .

- Histamine Receptors : Preliminary studies suggest potential antagonistic activity against histamine receptors, which could be relevant for treating allergic reactions and inflammation .

The mechanism by which (1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine exerts its biological effects likely involves modulation of neurotransmitter systems and receptor interactions. The ethylpiperazine group enhances its ability to cross the blood-brain barrier, facilitating central nervous system effects.

Case Study 1: Anti-obesity Potential

In a study evaluating various CB1 inverse agonists, (1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine was highlighted for its lower side effect profile compared to first-generation CB1 antagonists like rimonabant. This suggests its potential as a safer alternative for obesity management .

Case Study 2: Antihistaminic Activity

Another investigation focused on the antihistaminic properties of derivatives similar to (1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine. These compounds exhibited varying affinities for histamine receptors, with some showing promising results in reducing allergic responses in animal models .

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | CB1 Inverse Agonism | Ki = 220 nM; selective over CB2 |

| Study 2 | Antihistaminic | Moderate affinity; reduced allergic responses |

| Study 3 | Neurotransmitter Modulation | Enhanced CNS penetration; potential anti-anxiety effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.